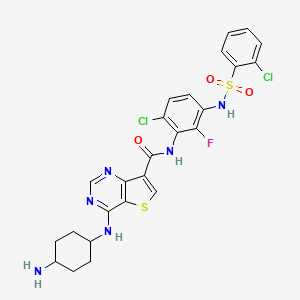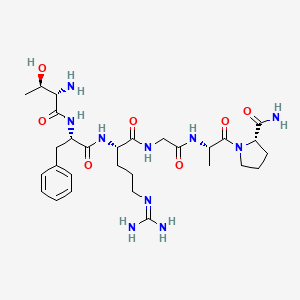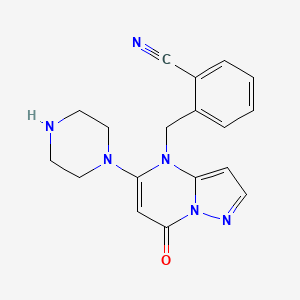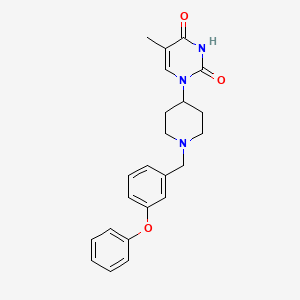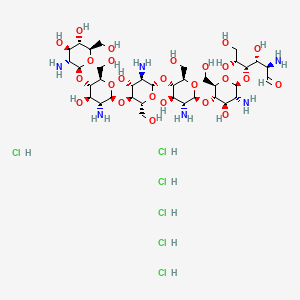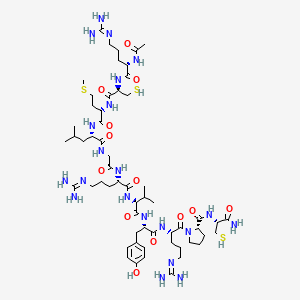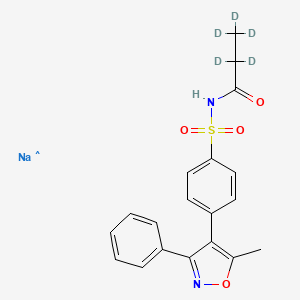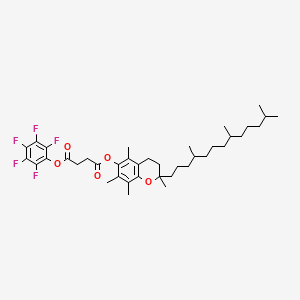
Ves-pofp
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
VES-POFP is a polyethylene glycol (PEG)-based PROTAC linker used in the synthesis of PROTACs (proteolysis-targeting chimeras). PROTACs are a class of molecules that induce the degradation of specific proteins by utilizing the ubiquitin-proteasome system .
Méthodes De Préparation
VES-POFP is synthesized through a series of chemical reactions involving the coupling of PEG chains with specific functional groups. The synthetic route typically involves the use of reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to activate the carboxyl groups, followed by the addition of amine-containing compounds to form the desired PEG-based linker . Industrial production methods may involve large-scale synthesis using automated reactors and purification techniques such as chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
VES-POFP undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to introduce functional groups that enhance its reactivity.
Reduction: Reduction reactions can be used to modify the linker, making it more suitable for specific applications.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
VES-POFP has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of PROTACs to study protein degradation pathways.
Biology: Employed in cellular studies to investigate the role of specific proteins in various biological processes.
Medicine: Utilized in drug discovery and development to create targeted therapies for diseases such as cancer.
Mécanisme D'action
VES-POFP functions as a linker in PROTACs, connecting a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand structure allows the PROTAC to bring the target protein and the E3 ligase into close proximity, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases that recognize the target protein.
Comparaison Avec Des Composés Similaires
VES-POFP is unique among PROTAC linkers due to its PEG-based structure, which provides flexibility and solubility advantages. Similar compounds include other PROTAC linkers such as:
PEG-based linkers: Similar to this compound, these linkers offer flexibility and solubility.
Alkyl-chain linkers: Provide rigidity and are used in applications where a more stable linker is required.
Alkyl/ether linkers: Combine properties of both alkyl and ether groups to offer a balance of flexibility and stability.
Each type of linker has its own advantages and is chosen based on the specific requirements of the PROTAC being synthesized.
Propriétés
Formule moléculaire |
C39H53F5O5 |
|---|---|
Poids moléculaire |
696.8 g/mol |
Nom IUPAC |
4-O-(2,3,4,5,6-pentafluorophenyl) 1-O-[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl] butanedioate |
InChI |
InChI=1S/C39H53F5O5/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-20-39(8)21-19-28-27(7)36(25(5)26(6)37(28)49-39)47-29(45)17-18-30(46)48-38-34(43)32(41)31(40)33(42)35(38)44/h22-24H,9-21H2,1-8H3 |
Clé InChI |
XPAGHZQBPKWIGD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OC(=O)CCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R,3R)-3-[4-hydroxy-3-methoxy-5-(trideuteriomethoxy)phenyl]-2-(hydroxymethyl)-5-methoxy-2,3-dihydropyrano[3,2-h][1,4]benzodioxin-9-one](/img/structure/B12411780.png)
